1-Nitro-3,3,4,4,4-pentafluoro-1-butene

Description

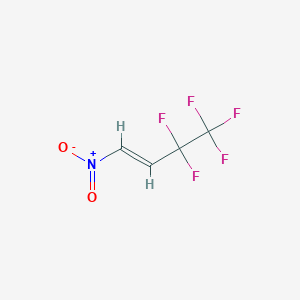

Structure

3D Structure

Properties

IUPAC Name |

(E)-3,3,4,4,4-pentafluoro-1-nitrobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F5NO2/c5-3(6,4(7,8)9)1-2-10(11)12/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNUYOHWUNVMI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[N+](=O)[O-])\C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263190 | |

| Record name | (1E)-3,3,4,4,4-Pentafluoro-1-nitro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933994-02-6 | |

| Record name | (1E)-3,3,4,4,4-Pentafluoro-1-nitro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933994-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E)-3,3,4,4,4-Pentafluoro-1-nitro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorine Substitution in Organic Chemistry and Its Impact on Chemical Reactivity

The substitution of hydrogen with fluorine in organic molecules has a profound impact on their chemical and physical properties, an area of study often referred to as "fluorine effects". pen2print.orgrsc.org The judicious incorporation of fluorine atoms or fluoroalkyl groups into organic compounds is a powerful strategy for discovering new chemical entities with unique characteristics. pen2print.orgscispace.com It is estimated that approximately 30% of newly approved drugs contain fluorine. pen2print.orgscispace.com

The high electronegativity of fluorine, the strongest of all elements, is a primary driver of these effects. It creates strong carbon-fluorine bonds and induces significant polarization in molecules, altering their reactivity. pen2print.orgnih.gov This can dramatically influence the outcome of chemical reactions. rsc.orgresearchgate.net For instance, the chemistry applicable to non-fluorinated compounds may not be suitable for their fluorinated counterparts, necessitating new synthetic approaches. rsc.orgresearchgate.net Conversely, fluorine substitution can enable new types of transformations not achievable with standard alkyl compounds. pen2print.orgrsc.org

Key impacts of fluorine substitution include:

Altered Acidity and Basicity: The strong electron-withdrawing inductive effect of fluorine can significantly increase the acidity of nearby C-H bonds.

Modified Reaction Rates: Fluorination can drastically alter the rates of chemical reactions. For example, in the study of strained heterocycles like aziridines, fluorine substitution was found to increase the rate of nucleophilic cleavage by a factor of more than 10^11 compared to the non-fluorinated parent compound. nih.gov

Changes in Molecular Conformation: The size of fluorine is comparable to hydrogen, allowing it to act as a hydrogen mimic, yet its electronic properties are vastly different. nih.gov This can influence the preferred three-dimensional shape of a molecule.

Enhanced Metabolic Stability: In medicinal chemistry, the C-F bond is more stable to metabolic oxidation than the C-H bond, which can increase the bioavailability and half-life of a drug.

Understanding these unique fluorine effects is crucial for designing and developing new fluoroalkylation reactions and for predicting the behavior of fluorinated molecules. scispace.comresearchgate.net

Overview of Nitroalkenes As Versatile Building Blocks in Modern Organic Synthesis

Nitroalkenes, also known as nitro olefins, are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. wikipedia.org This functional group arrangement makes them highly versatile and valuable intermediates in modern organic synthesis. wikipedia.orgrsc.orgacs.org The powerful electron-withdrawing nature of the nitro group activates the double bond, making it susceptible to a wide range of chemical transformations. wikipedia.org

Nitroalkenes are synthesized through various methods, including the Henry reaction (a nitroaldol reaction), nitration of alkenes, and the dehydration of nitro-alcohols. wikipedia.org Their high reactivity and the ability to transform the nitro group into other functionalities have expanded their scope in synthetic chemistry. rsc.orgresearchgate.net

They serve as key precursors in numerous important reactions:

Michael Addition: The activated double bond makes nitroalkenes excellent Michael acceptors, readily reacting with a wide variety of nucleophiles. wikipedia.org

Diels-Alder Reactions: They can act as activated dienophiles in [4+2] cycloaddition reactions to form six-membered rings. wikipedia.org

[3+2] Cycloadditions: These reactions are used to synthesize five-membered heterocyclic rings. rsc.org

Heterocycle Synthesis: Nitroalkenes are extensively used in the synthesis of diverse heterocyclic compounds such as pyrroles (via the Barton-Zard reaction), isoxazolines, and piperidines. wikipedia.orgrsc.orgorganic-chemistry.org

Reduction to Amines: The nitro group can be easily reduced to a primary amine, providing a pathway to valuable amino compounds. wikipedia.org

The flexibility of the nitro group, combined with the reactivity of the alkene, makes these compounds powerful tools for constructing complex carbocyclic and heterocyclic systems, including natural products. rsc.orgresearchgate.net Their ability to participate in multi-component and cascade reactions further highlights their significance as efficient precursors in organic synthesis. rsc.org

Reactivity and Mechanistic Investigations of 1 Nitro 3,3,4,4,4 Pentafluoro 1 Butene

Nucleophilic Addition Reactions to the Activated Alkene System

The electron-deficient nature of the double bond in 1-nitro-3,3,4,4,4-pentafluoro-1-butene makes it an excellent acceptor for nucleophilic attack. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Michael Addition Reactions with Carbon Nucleophiles

The conjugate or 1,4-addition of carbon nucleophiles, commonly known as the Michael addition, is a characteristic reaction of this fluorinated nitroalkene. nih.gov The strong electron-withdrawing capacity of the nitro group significantly polarizes the alkene system, facilitating the attack of soft nucleophiles at the β-carbon. researchgate.netic.ac.uk

In Michael additions, the regioselectivity is predominantly governed by the electronic activation provided by the nitro group, directing the incoming nucleophile to the carbon atom beta to the nitro group. mdpi.com Studies on related nitroalkenes have shown that the stereochemical outcome of these reactions can be controlled with high fidelity. researchgate.netnih.gov The addition of nucleophiles can create up to two new stereocenters, and the diastereoselectivity is influenced by the reaction conditions and the nature of the nucleophile and any catalysts employed. nih.gov For instance, in reactions involving β-keto esters, stereoconvergent processes have been developed that allow for the isolation of products with excellent enantio- and diastereoselectivity. nih.gov

Table 1: Stereoselectivity in Michael Addition to Nitroalkenes

| Nucleophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| β-Keto Ester | Nickel Diamine Complex | Up to 20:1 | Up to 98% |

| Aldehydes | Pyrrolidine-based organocatalyst | Up to 98:2 | Up to 97% |

This table presents representative data for Michael additions to nitroalkenes to illustrate achievable selectivity.

The pentafluoroethyl group at the 3-position of the butene chain exerts a profound electronic effect on the reactivity of the alkene. The high electronegativity of fluorine atoms enhances the electrophilicity of the double bond through a strong inductive effect, making this compound a highly reactive Michael acceptor. This increased reactivity can be compared to non-fluorinated or other halogenated nitroalkenes. For example, studies on trichlorinated nitropropenes have shown that electronic factors, rather than steric hindrance, have a decisive influence on their reaction course. rushim.ru The powerful electron-withdrawing nature of the perfluoroalkyl group is known to significantly alter the reactivity profile of molecules compared to their non-fluorinated counterparts.

Other C-C and C-X Bond Forming Reactions

Beyond the classic Michael addition, the activated double bond of this compound is susceptible to a variety of other C-C and C-X (where X is a heteroatom) bond-forming reactions. The development of transition metal-catalyzed reactions has provided mild and selective conditions for such transformations. researchgate.net These include additions of organometallic reagents and other stabilized carbanions. researchgate.netyoutube.com

Furthermore, nucleophiles centered on atoms other than carbon, such as oxygen, nitrogen, and sulfur (O-, N-, and S-nucleophiles), can also add to the activated alkene. researchgate.netnih.gov For example, the addition of alcohols to carbohydrate-based nitro-olefins has been shown to proceed with excellent diastereoselectivity. researchgate.net

Cycloaddition Chemistry

Cycloaddition reactions offer a powerful method for the construction of cyclic compounds. This compound, as an activated alkene, can participate as a dipolarophile in these transformations.

[3+2] Dipolar Cycloadditions with Diverse Dipolarophiles

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a key reaction for synthesizing five-membered heterocyclic rings. youtube.comnih.gov In these reactions, this compound acts as the dipolarophile, reacting with a 1,3-dipole. The electron-poor nature of the fluorinated nitroalkene makes it a suitable partner for various 1,3-dipoles, including nitrones, azides, and nitrile oxides. mdpi.comrushim.ruresearchgate.netresearchgate.netresearchgate.net

The regioselectivity of these cycloadditions is controlled by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. researchgate.net For an electron-poor alkene like this compound, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene is typically dominant, leading to the formation of specific regioisomers. researchgate.net

Nitrones: The reaction with nitrones leads to the formation of isoxazolidine (B1194047) rings. researchgate.net This transformation is valuable for creating complex nitrogen- and oxygen-containing heterocycles. rushim.ruresearchgate.net

Azides: Organic azides react with activated alkenes to form triazoline intermediates, which can then rearrange or be converted to other important nitrogen-containing compounds. Perfluoroaryl azides, for instance, are known to have high electrophilicity and undergo rapid cycloaddition reactions.

Nitrile Oxides: The cycloaddition with nitrile oxides provides a direct route to isoxazolines. mdpi.comrushim.ruresearchgate.net These reactions are highly regioselective and are a cornerstone in the synthesis of this class of heterocycles. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isoxazolidine |

| Isoxazoline |

Mechanistic Pathways of [3+2] Cycloadditions (e.g., asynchronicity)

The [3+2] cycloaddition (32CA) reactions involving electron-deficient nitroalkenes such as this compound are powerful methods for constructing five-membered heterocyclic rings. researchgate.net Mechanistic studies, largely supported by Density Functional Theory (DFT) calculations, have elucidated the intricate pathways of these transformations. For reactions between nitroolefins and 1,3-dipoles like azides or nitrones, the mechanism is generally found to be a concerted process. researchgate.net

However, the transition state is not perfectly synchronous. Instead, these reactions proceed via a highly asynchronous transition state, where the formation of the two new sigma (σ) bonds does not occur simultaneously. researchgate.netcore.ac.uk One bond begins to form in advance of the other, leading to a polarized transition state with significant charge transfer. rsc.org This asynchronicity is a key feature, distinguishing the mechanism from a purely synchronous pathway or a stepwise mechanism involving a discrete zwitterionic intermediate. researchgate.net DFT calculations have shown that attempts to locate a stable zwitterionic intermediate are often unsuccessful, reinforcing the concerted, albeit asynchronous, nature of the reaction. mdpi.com The global electron density transfer (GEDT) in these reactions typically flows from the 1,3-dipole (the nucleophile) to the electron-deficient fluorinated nitroalkene (the electrophile). nih.gov

Regiochemical and Stereochemical Control in Cycloadditions

The regiochemical and stereochemical outcomes of [3+2] cycloadditions with this compound are precisely controlled by a combination of electronic and steric factors. The strong electron-withdrawing nature of the nitro and pentafluoroethyl groups governs the regioselectivity, which is the orientation of the dipole addition across the double bond. researchgate.net Analysis of global reactivity indices typically characterizes the fluorinated nitroalkene as a strong electrophile, which dictates the preferred reaction pathway. researchgate.net

In many cases, these cycloadditions proceed with complete regioselectivity. mdpi.comnih.gov The reaction is also highly stereoselective. For instance, in reactions with azomethine ylides, a high preference for the endo stereoisomer has been observed and is consistent with theoretical calculations. researchgate.net The stereochemical outcome is influenced by the specific geometry of the asynchronous transition state, which seeks to minimize steric repulsion while maximizing favorable orbital interactions. The bulky pentafluoroethyl group can play a significant role in directing the approach of the 1,3-dipole, leading to the preferential formation of one diastereomer over others. beilstein-journals.org

Table 1: Regio- and Stereoselectivity in [3+2] Cycloaddition Reactions

| 1,3-Dipole | Nitroalkene | Regioselectivity | Stereoselectivity | Reference |

| Diarylnitrone | 3,3,3-tribromo-1-nitroprop-1-ene | Complete | 3,4-cis-4,5-trans | nih.gov |

| Azomethine Ylide | 3,3,3-trifluoro-1-nitroprop-1-ene | meta | High endo | researchgate.net |

| Azide | β-nitrostyrene | 1,5-triazole favored | N/A | researchgate.net |

Diels-Alder Reactions (as Dienophile)

In the context of [4+2] cycloadditions, or Diels-Alder reactions, this compound functions as a highly reactive dienophile. wikipedia.org The reaction involves a conjugated diene (the 4π-electron component) and a substituted alkene, the dienophile (the 2π-electron component), to form a six-membered cyclohexene (B86901) ring. masterorganicchemistry.com The rate and efficiency of the Diels-Alder reaction are significantly enhanced when the dienophile possesses strong electron-withdrawing groups. masterorganicchemistry.com The nitro and pentafluoroethyl substituents on the double bond of this compound make it exceptionally electron-deficient, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.

This high reactivity allows it to engage in cycloadditions with a variety of cyclic and acyclic dienes under relatively mild thermal conditions to produce highly functionalized fluorinated bicyclic or cyclic adducts. beilstein-journals.orgresearchgate.net

Hetero Diels-Alder Reactions

The electronic properties that make this compound a potent dienophile in conventional Diels-Alder reactions also facilitate its participation in hetero-Diels-Alder reactions. wikipedia.org These reactions are variants where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. wikipedia.org For example, the activated C=C bond of the fluorinated nitroalkene can react with heterodienes (e.g., α,β-unsaturated carbonyls or imines) to form six-membered heterocyclic rings. This provides a direct route to complex fluorinated heterocycles that are of interest in medicinal and materials chemistry.

Transformations of the Nitro Group Functionality

Beyond its role as an activating group in cycloadditions, the nitro group on the this compound scaffold is a versatile functional handle that can be transformed into various other functionalities. nih.gov

Chemoselective Reduction of the Nitro Group to Amines, Oximes, or Nitroso Compounds

The nitro group can be selectively reduced to several other nitrogen-containing functional groups, such as amines, oximes, and nitroso compounds. nih.gov Achieving chemoselectivity is crucial, as the reduction must proceed without affecting the fluorine substituents or the double bond. A variety of modern catalytic systems have been developed for this purpose. For instance, transition-metal-free catalysts can achieve the deoxygenative reduction of nitroalkanes under mild conditions. rsc.org

Specific reaction conditions and reagents determine the final product.

Amines: Strong reducing agents or catalytic hydrogenation can fully reduce the nitro group to a primary amine (-NH₂). Iron-based catalysts have proven effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. researchgate.net

Oximes and Nitroso Compounds: Partial reduction can yield oximes (=NOH) or nitroso (-NO) compounds. These transformations often require more controlled conditions and milder reducing agents. researchgate.net The conversion of nitroalkenes to these intermediates is a key step in various synthetic sequences.

Table 2: Chemoselective Reduction Products of Nitroalkenes

| Reagent/Catalyst System | Nitroalkene Substrate | Product Functionality | Reference |

| KOtBu/BEt₃, Pinacolborane | Nitroalkanes | Amine | rsc.org |

| Iron(III) catalyst, Silane | Nitroarenes | Amine | researchgate.net |

| Iridium catalyst | α,β-disubstituted nitroalkenes | Ketone (via nitroso intermediate) | researchgate.net |

Elimination of HNO₂ for Olefin Formation

The nitro group can act as a leaving group in an elimination reaction to form a new carbon-carbon double bond. nih.gov This process, the elimination of nitrous acid (HNO₂), is particularly relevant for the adducts formed from Michael additions or cycloadditions to the nitroalkene. Following the initial addition reaction, a subsequent base-mediated or thermal elimination of HNO₂ from the saturated intermediate can regenerate an olefin. This combination of addition followed by elimination provides a powerful method for the net substitution of a vinylic hydrogen, leading to the synthesis of highly substituted and complex olefins. nih.gov Computational studies on related systems suggest that the elimination of HNO₂ can proceed through a concerted, asynchronous Ei-type mechanism. researchgate.net

Radical Reactions Involving Fluoroalkyl Intermediates

The chemistry of fluorinated compounds often involves radical pathways, and this compound is expected to be a reactive substrate in such reactions. The generation of fluoroalkyl radicals and their subsequent addition to unsaturated systems is a powerful tool for the synthesis of complex organofluorine compounds.

Research has shown that perfluoroalkyl radicals can be generated from various precursors, such as perfluoroalkyl iodides, and can add across carbon-carbon double bonds. organic-chemistry.org These reactions are often initiated by thermal or photochemical methods. In the context of this compound, the double bond is highly electron-deficient due to the influence of both the nitro and the pentafluoroethyl groups. This electronic feature would make it a receptive partner for the addition of nucleophilic radicals.

Furthermore, nitroalkenes are known to undergo denitrative radical-induced coupling reactions. In these processes, a radical species adds to the double bond, and the nitro group is subsequently eliminated. This type of reactivity has been primarily explored with β-nitrostyyrenes, where the resulting radical intermediate is stabilized by the phenyl group. While not directly analogous, it is conceivable that this compound could undergo similar transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with concomitant loss of the nitro group. The stability of the potential fluoroalkyl radical intermediate would be a key factor in determining the feasibility of such a pathway.

A summary of common methods for generating fluoroalkyl radicals and their potential reaction partners is presented in the table below.

| Radical Precursor | Initiation Method | Potential Reactivity with this compound |

| Perfluoroalkyl Iodides | Photochemical/Thermal | Addition across the double bond |

| Perfluoroalkyl Halides | Atom Transfer Radical Addition (ATRA) | Formation of fluoroalkylated compounds |

| Togni Reagents | Thermal/Photoredox | Trifluoromethylation (by analogy) |

Olefin Metathesis Reactions with Fluorinated Butenes

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. However, the success of this transformation is highly dependent on the nature of the olefin substrates and the catalyst employed. Electron-deficient olefins, such as those bearing nitro groups, and fluorinated olefins can be challenging substrates for standard metathesis catalysts.

The electron-withdrawing nature of the nitro and pentafluoroethyl groups in this compound would likely render the double bond less reactive towards the common Grubbs-type ruthenium catalysts. This deactivation is a known issue for electron-poor alkenes.

To overcome this challenge, specialized catalysts have been developed. For instance, "nitro-Grela" catalysts, which are Hoveyda-Grubbs type catalysts bearing a nitro group on the styrenyl ether ligand, have shown enhanced activity for the metathesis of electron-deficient olefins. semanticscholar.org The electronic modification of the catalyst can facilitate the key steps of the metathesis catalytic cycle with electron-poor substrates.

Given the challenges associated with both fluorinated and nitro-substituted alkenes, the participation of this compound in olefin metathesis would likely require careful selection of a highly active and specialized catalyst. Cross-metathesis with a more electron-rich olefin partner could be a potential application, but would need to overcome the propensity for homodimerization of the more reactive partner and potential catalyst deactivation.

The table below summarizes some catalyst types and their general applicability to challenging olefin metathesis reactions.

| Catalyst Type | Key Features | Potential Applicability to this compound |

| Grubbs I & II Generation | Standard, widely used catalysts | Likely low activity due to electron deficiency |

| Hoveyda-Grubbs Catalysts | Chelating, more stable | May show some activity, but likely limited |

| Nitro-Grela Catalysts | Electronically modified for electron-deficient olefins | Potentially suitable for metathesis reactions |

| Schrock Catalysts (Mo, W) | Highly active, but sensitive to functional groups | May be effective but could be sensitive to the nitro group |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Nitro-3,3,4,4,4-pentafluoro-1-butene, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are required to piece together its complete structure.

The ¹H NMR spectrum is expected to show signals only for the two protons on the carbon-carbon double bond (vinyl protons). The strong electron-withdrawing nature of both the nitro group (-NO₂) and the pentafluoroethyl group (-CF₂CF₃) would significantly deshield these protons, causing their signals to appear at a relatively high chemical shift (downfield).

The proton adjacent to the nitro group (H-1) is expected to be the most deshielded. Protons on a carbon adjacent to a nitro group typically resonate in the range of 4.0-4.4 ppm orgchemboulder.com. However, in a nitroalkene system, these vinyl protons are shifted further downfield. For example, the protons of nitroethylene (B32686) appear between 6.0 and 7.5 ppm. Therefore, the signals for the two vinyl protons of the target molecule are predicted to be in the region of 7.0-8.5 ppm.

These two protons are chemically non-equivalent and would appear as two distinct signals. They would exhibit geminal coupling to each other, but more significantly, they will show coupling to the two fluorine atoms on the adjacent CF₂ group (³JHF coupling). This will result in complex splitting patterns, likely appearing as multiplets for each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (CHNO₂) | ~7.5 - 8.5 | Multiplet (dt or ddd) | ³JHH, ³JHF |

| H-2 (C=CH-C) | ~7.0 - 8.0 | Multiplet (dt or ddd) | ³JHH, ⁴JHF |

The ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four carbon atoms in the molecule, each in a unique chemical environment. The chemical shifts are influenced by hybridization and the electronegativity of attached groups.

C-1 and C-2 (Alkene Carbons): The sp² hybridized carbons of the double bond are expected to appear in the typical alkene region (100-150 ppm). The carbon bearing the nitro group (C-1) would be further downfield due to the group's strong electron-withdrawing effect.

C-3 (CF₂ group): This carbon is directly attached to two highly electronegative fluorine atoms, which will cause a significant downfield shift. It will also be split into a triplet by the two attached fluorine atoms (¹JCF).

C-4 (CF₃ group): This carbon, bonded to three fluorine atoms, will also be shifted significantly downfield and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Furthermore, long-range C-F couplings (²JCF, ³JCF) are expected, which would add complexity to the signals, particularly for the alkene carbons. Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to these long-range couplings magritek.com.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹JCF) | Expected Coupling Constants (¹JCF, Hz) |

|---|---|---|---|

| C-1 (CHNO₂) | ~140 - 155 | Multiplet (due to long-range JCF) | - |

| C-2 (C=CH-C) | ~125 - 140 | Multiplet (due to long-range JCF) | - |

| C-3 (-CF₂-) | ~110 - 125 | Triplet (t) | ~240 - 280 |

| C-4 (-CF₃) | ~115 - 130 | Quartet (q) | ~270 - 300 |

¹⁹F NMR is a highly sensitive technique that provides invaluable information about fluorinated compounds. wikipedia.org The large chemical shift dispersion allows for clear resolution of signals from different fluorine environments. azom.com For this compound, two distinct signals are expected, one for the -CF₂- group and one for the -CF₃ group.

-CF₃ group: The trifluoromethyl group typically appears in the range of -60 to -80 ppm wikipedia.org. This signal would be expected to be split into a triplet by the two adjacent fluorine atoms of the -CF₂- group (³JFF coupling).

-CF₂- group: The difluoromethylene group signal would likely appear further downfield, possibly in the range of -110 to -130 ppm. This signal would be split into a quartet by the three fluorine atoms of the adjacent -CF₃ group (³JFF coupling). Additionally, this signal would exhibit further coupling to the vinylic protons (³JHF and ⁴JHF), adding complexity.

The analysis of coupling constants in ¹⁹F NMR provides direct evidence for the connectivity of the fluorinated fragments within the molecule.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -CF₃ | ~ -70 to -85 | Triplet (t) | ³JFF (~5-15 Hz) |

| -CF₂- | ~ -110 to -130 | Quartet of multiplets (q, m) | ³JFF (~5-15 Hz), ³JHF, ⁴JHF |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Under Electron Ionization (EI) conditions, organic nitro compounds often exhibit weak or even absent molecular ion peaks due to facile fragmentation. creative-proteomics.com The fragmentation of this compound would likely be dominated by several key pathways:

Loss of the Nitro Group: A primary and very common fragmentation for nitro compounds is the loss of NO₂ (mass = 46) or O (mass=16) and NO (mass=30). nih.govnih.gov This would lead to significant fragments.

Cleavage of the C-C bond: The bond between C-2 and C-3 is susceptible to cleavage, leading to the formation of a stable pentafluoroethyl radical or cation.

Fluorocarbon Fragments: The highly stable nature of fluorocarbon fragments would likely result in prominent peaks corresponding to ions such as [CF₃]⁺ (m/z = 69), [C₂F₄]⁺ (m/z = 100), and [C₂F₅]⁺ (m/z = 119).

The molecular ion peak, if observed, would be at an odd nominal mass, consistent with the presence of one nitrogen atom (Nitrogen Rule). creative-proteomics.com

Table 4: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound (Molecular Weight: 189.04 g/mol )

| Predicted m/z | Possible Ion Structure/Fragment Lost |

|---|---|

| 189 | [M]⁺ (Molecular Ion) |

| 143 | [M - NO₂]⁺ |

| 119 | [C₂F₅]⁺ |

| 100 | [C₂F₄]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro, alkene, and carbon-fluorine groups.

Nitro Group (-NO₂): Aliphatic nitro compounds display two very strong and characteristic stretching vibrations. orgchemboulder.com The asymmetric stretch is expected around 1550-1575 cm⁻¹, and the symmetric stretch is expected around 1365-1385 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of this pair of intense peaks is a strong indicator of a nitro group. spectroscopyonline.com

Alkene Group (C=C and =C-H): A C=C stretching vibration should appear in the region of 1640-1680 cm⁻¹. The =C-H stretching vibration is expected to occur just above 3000 cm⁻¹.

Carbon-Fluorine Bonds (C-F): The C-F stretching vibrations typically produce very strong and intense absorptions in the fingerprint region of the spectrum, generally between 1000 cm⁻¹ and 1400 cm⁻¹. Due to the presence of multiple C-F bonds in the -CF₂- and -CF₃ groups, a series of complex, strong bands would dominate this region.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| =C-H Stretch | Alkene | ~3050 - 3150 | Medium |

| N-O Asymmetric Stretch | Nitro | ~1550 - 1575 | Strong |

| C=C Stretch | Alkene | ~1640 - 1680 | Medium |

| N-O Symmetric Stretch | Nitro | ~1365 - 1385 | Strong |

| C-F Stretch | Fluoroalkane | ~1000 - 1400 | Very Strong, Multiple Bands |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. For this compound, this method provides critical insights into the nature of its conjugated π-electron system. The conjugation in this molecule arises from the alternating double and single bonds of the nitro-vinyl group (O₂N-CH=CH-).

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems, the most significant of these are the π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. The energy required for this transition is inversely proportional to the wavelength of light absorbed.

The presence of conjugation in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) compared to a non-conjugated system. For instance, a simple alkene like 1-butene (B85601) absorbs at a much shorter wavelength. The extended π system in conjugated molecules lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring less energy (longer wavelength light) for the electronic transition. libretexts.org

The nitro group (NO₂) acts as a strong chromophore and an electron-withdrawing group, which further influences the UV/Vis spectrum. It can participate in n → π* transitions, where a non-bonding electron from an oxygen atom is excited into a π* antibonding orbital. These transitions are typically weaker than π → π* transitions. The combination of the nitro group with the vinyl group creates a conjugated system that significantly affects the electronic absorption spectrum. The absorption maximum for the nitro group is dependent on the structure of the rest of the molecule. iu.edu

| Compound | Conjugated System | Typical λmax (nm) | Transition Type |

|---|---|---|---|

| 1-Butene | Isolated C=C | ~176 | π → π |

| 1,3-Butadiene | C=C-C=C | ~217 | π → π |

| Nitroalkane (simple) | -NO₂ | ~270-280 | n → π |

| This compound | O₂N-CH=CH- | Estimated >220 | π → π and n → π* |

X-ray Diffraction Studies for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, we can infer the type of information that would be obtained from such a study by examining the crystal structures of analogous compounds. For example, the study of nitro-substituted alkenes provides a basis for understanding the expected molecular geometry and packing in the solid state.

A representative example is the X-ray crystallographic study of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene. researchgate.net The data from this study reveals the planarity of the nitro-vinyl moiety and the conformation of the molecule.

| Parameter | (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene researchgate.net | Expected for this compound |

|---|---|---|

| Crystal System | Monoclinic | To be determined |

| Space Group | P2₁/c | To be determined |

| a (Å) | 7.429 | To be determined |

| b (Å) | 9.828 | To be determined |

| c (Å) | 32.766 | To be determined |

| β (°) | 95.65 | To be determined |

| Volume (ų) | 2381 | To be determined |

| Z (molecules/unit cell) | 8 | To be determined |

For this compound, an X-ray diffraction study would definitively establish the E/Z configuration of the double bond, the planarity of the O₂N-CH=CH- fragment, and the torsion angles associated with the pentafluoroethyl group. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as dipole-dipole interactions involving the highly polar nitro group and fluorine atoms. These interactions are fundamental to understanding the physical properties of the compound in the solid state.

Theoretical and Computational Chemistry Studies on 1 Nitro 3,3,4,4,4 Pentafluoro 1 Butene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the molecular properties of compounds like 1-nitro-3,3,4,4,4-pentafluoro-1-butene. uctm.edursc.orgresearchgate.net These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic structure, and reactivity.

DFT has become a popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost. superfri.orgnih.gov For a molecule with the complexity of this compound, DFT functionals such as B3LYP or M06-2X would be suitable for a wide range of property calculations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but at a significantly greater computational expense.

Electronic Structure Analysis and Reactivity Descriptors (e.g., electrophilicity index)

The electronic structure of this compound is profoundly influenced by the synergistic effects of the electron-withdrawing nitro (-NO₂) group and the pentafluoroethyl (-C₂F₅) group. DFT calculations are instrumental in quantifying these effects. uctm.edu Key aspects of the electronic structure that would be analyzed include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of strong electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to a non-substituted butene backbone. mdpi.com The LUMO is likely to be localized over the nitro-vinyl moiety, making this part of the molecule susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. mdpi.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to predict the molecule's chemical behavior. These conceptual DFT-based descriptors provide a quantitative measure of reactivity.

| Reactivity Descriptor | Formula | Predicted Characteristics for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | High, due to the presence of strong electron-withdrawing groups. |

| Electron Affinity (A) | A ≈ -ELUMO | High, indicating a strong ability to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | High, reflecting the overall electron-deficient nature. |

| Chemical Hardness (η) | η = (I - A) / 2 | Moderate to high, related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | High, signifying a strong electrophilic character. |

This table presents expected trends for this compound based on the known effects of its functional groups.

Transition State Calculations and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. rsc.orgresearchgate.net For this compound, this would involve calculating the geometries and energies of reactants, products, intermediates, and, crucially, transition states.

A transition state (TS) is a first-order saddle point on the potential energy surface. Its structure is computationally verified by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By locating the transition states connecting reactants to products, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. This allows for a comparison of different possible reaction pathways to identify the most kinetically favorable route. For instance, in an addition reaction to the double bond, calculations could determine the activation barriers for different nucleophiles and regiochemical outcomes.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The prediction of regioselectivity and stereoselectivity is a key application of computational chemistry in organic synthesis. rsc.orgnih.gov For an unsymmetrical alkene like this compound, reactions such as electrophilic or nucleophilic additions can lead to different constitutional isomers (regioisomers).

Computational models can predict the favored regioisomer by comparing the activation energies of the transition states leading to each possible product. The pathway with the lower activation energy will be the kinetically preferred one. For example, in the addition of a nucleophile, calculations would likely show a preference for attack at the carbon atom beta to the nitro group, due to the strong electron-withdrawing nature of the nitro group. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting regioselectivity. rsc.org

Analysis of Bonding Characteristics in Highly Fluorinated Systems

The presence of five fluorine atoms in this compound introduces unique bonding characteristics. Fluorine's high electronegativity significantly polarizes the C-F bonds and influences the entire electronic structure of the molecule. mdpi.com

DFT calculations can provide a detailed picture of these bonding characteristics. mdpi.com Methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the C-F bonds, quantify atomic charges, and investigate hyperconjugative interactions. These analyses would reveal the extent of ionic character in the C-F bonds and how the fluorine atoms affect the adjacent C-C bonds and the π-system of the double bond. Studies on other fluorinated systems have shown that fluorine substitution can drastically alter electronic properties. researchgate.netdntb.gov.ua

Mechanistic Modeling and Computational Verification of Reaction Pathways

Mechanistic modeling combines the results of quantum chemical calculations to build a comprehensive picture of a reaction mechanism. rsc.orgresearchgate.net For this compound, this would involve identifying all plausible intermediates and transition states for a given transformation and connecting them on a potential energy surface diagram.

For example, in a base-catalyzed reaction, DFT could be used to model the initial deprotonation, subsequent rearrangement or reaction of the resulting anion, and the final product formation. rsc.org Each step would be characterized by its calculated activation energy and reaction energy. By comparing the energy profiles of competing pathways, a dominant reaction mechanism can be proposed. This theoretical model can then be compared with experimental observations, such as kinetic data or product distributions, to verify its validity. Microkinetic modeling, which uses DFT-derived energies, can further simulate reaction kinetics under various conditions. researchgate.net

Basis Set Optimization Studies for Fluorinated Systems

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. nih.gov For highly fluorinated systems like this compound, the choice of basis set is particularly critical.

Standard Pople-style basis sets (e.g., 6-31G(d)) may not be sufficient to accurately describe the electron-rich and highly polarizable nature of fluorine atoms. reddit.com Correlation-consistent basis sets developed by Dunning, such as the aug-cc-pVDZ or aug-cc-pVTZ, are generally recommended. researchgate.netacs.org The "aug" prefix indicates the inclusion of diffuse functions, which are essential for describing the loosely bound valence electrons of electronegative atoms like fluorine and for accurately calculating properties like electron affinity. researchgate.net

Optimization studies might involve systematically comparing the results of calculations (e.g., geometry, energy, vibrational frequencies) with different basis sets to find the best compromise between accuracy and computational cost. For certain high-accuracy calculations, it may even be necessary to develop or customize basis sets specifically for the system under study. researchgate.net

| Basis Set Type | Key Features | Suitability for Fluorinated Systems |

| Minimal (e.g., STO-3G) | One function per atomic orbital. | Inadequate; generally for very preliminary calculations only. |

| Pople (e.g., 6-31G(d,p)) | Split-valence with polarization functions. | Can be a starting point, but may lack accuracy for properties sensitive to electron distribution. |

| Correlation-Consistent (e.g., cc-pVTZ) | Designed for systematic convergence of correlation energy. | Good, provides a reliable description of electron correlation. |

| Augmented Correlation-Consistent (e.g., aug-cc-pVTZ) | Includes diffuse functions on all atoms. | Excellent; highly recommended for accurate description of anions, non-covalent interactions, and properties of electronegative atoms like fluorine. researchgate.netacs.org |

This table provides a general guide to basis set selection for computational studies on fluorinated compounds.

Synthetic Applications and Derivatization of 1 Nitro 3,3,4,4,4 Pentafluoro 1 Butene

Utility as a Building Block for Fluorine-Containing Heterocyclic Compounds

The structural features of 1-Nitro-3,3,4,4,4-pentafluoro-1-butene, namely the electron-deficient double bond activated by the nitro group and the presence of a pentafluoroethyl group, make it a promising candidate for the synthesis of various fluorine-containing heterocycles.

The reaction of fluorinated nitroalkenes, such as β-fluoro-β-nitrostyrenes, with pyrroles has been shown to proceed via a catalyst-free conjugate addition, leading to 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. These adducts can be further transformed into novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles through the elimination of nitrous acid. nih.gov This two-step process highlights the potential of fluorinated nitroalkenes to act as precursors for complex fluorinated pyrrole (B145914) derivatives. nih.gov

Table 1: Analogous Reactions for Pyrrole Synthesis

| Nitroalkene Reactant | Reaction Partner | Product Type | Reference |

|---|---|---|---|

| β-Fluoro-β-nitrostyrenes | Pyrroles | 2-(2-Fluoro-1-arylvinyl)-1H-pyrroles | nih.gov |

| (E)-3,3,3-Trichloro-1-nitroprop-1-ene | Nitrylimines | 5-Nitropyrazoles | mdpi.com |

This table presents reactions of analogous compounds, suggesting potential reactivity for this compound.

Based on these precedents, it is plausible that this compound could react with azomethine ylides or other 1,3-dipoles in [3+2] cycloaddition reactions to afford highly functionalized, fluorinated pyrrolidines. Subsequent elimination or aromatization steps could potentially lead to the corresponding fluorinated pyrroles.

The synthesis of β-lactams, core structures in many antibiotics, can be achieved through various cycloaddition strategies. nih.gov The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a classic method for constructing the four-membered azetidinone ring. nih.gov Another significant route is the Kinugasa reaction, which typically involves the cycloaddition of a nitrone with a copper acetylide. organic-chemistry.org

Although no literature directly reports the use of this compound for β-lactam synthesis, its activated double bond suggests potential for participating in cycloaddition reactions. It is conceivable that under specific conditions, it could act as a Michael acceptor with appropriate nucleophiles, which could then be cyclized to form various nitrogen-containing rings. The synthesis of fluorinated indolizidinone derivatives, for example, has been achieved through intramolecular aza-Michael reactions of conjugated amides. nih.gov

Development of Polyfunctionalized Organic Molecules

Fluorinated nitroalkenes serve as valuable precursors for polyfunctionalized molecules due to the versatile reactivity of both the nitro group and the carbon-carbon double bond. The introduction of fluorine atoms can significantly alter the biological and chemical properties of molecules, often leading to enhanced metabolic stability and binding affinity. nih.gov The pentafluoroethyl group in this compound can impart unique steric and electronic properties to the resulting molecules. The development of enantioselective methods for the synthesis of fluorinated compounds is an area of active research, with organocatalysis showing promise in creating chiral centers with high efficiency. nih.gov

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.ukscispace.com This approach often relies on branching reaction pathways where a common intermediate is converted into a variety of different molecular scaffolds. scispace.comnih.gov

A molecule like this compound, with multiple reactive sites (the nitro group, the double bond, and the potential for activation of adjacent C-H bonds), is an ideal starting point for DOS. sci-hub.semdpi.com The nitro group can be reduced to an amine, converted into a carbonyl group via the Nef reaction, or participate in Henry reactions. The double bond can undergo various additions and cycloadditions. This multi-faceted reactivity would allow for the generation of a wide array of complex and diverse fluorinated molecules from a single starting material, which is a key principle of DOS. sci-hub.se

Strategic Transformations into Other Classes of Organic Compounds

The nitro group is one of the most versatile functional groups in organic synthesis and can be transformed into a wide range of other functionalities. Strategic transformations of the nitro group in this compound could provide access to various classes of fluorine-containing compounds.

Table 2: Potential Transformations of the Nitro Group

| Transformation | Reagents (Typical) | Product Functional Group |

|---|---|---|

| Reduction | H₂, Pd/C; or Fe, HCl | Amine |

| Nef Reaction | Strong base, then acid | Ketone/Aldehyde |

| Denitration | Radical initiators (e.g., Bu₃SnH) | Alkane |

These transformations, combined with reactions at the double bond, would allow for the conversion of this compound into fluorinated amines, carbonyl compounds, and other valuable synthetic intermediates.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Yield

The future development of synthetic applications for 1-nitro-3,3,4,4,4-pentafluoro-1-butene will heavily rely on the design of novel catalytic systems capable of controlling stereoselectivity and maximizing reaction yields. The presence of the pentafluoroethyl group enhances the electrophilicity of the double bond, making it an excellent substrate for asymmetric conjugate addition reactions. Research in this area will likely focus on several key classes of catalysts:

Chiral Organocatalysts: Building on established success with other nitroalkenes, chiral organocatalysts are a promising avenue. pageplace.deorganic-chemistry.org Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a tertiary amine or cinchona alkaloid moiety, could effectively activate both the nitroalkene and the nucleophile to facilitate highly enantioselective Michael additions. pageplace.demdpi.com The development of novel N-heterocyclic carbene (NHC) catalysts, potentially featuring fluorinated backbones, could also unlock unique reactivity pathways and improve reaction efficiencies. nih.govnih.gov

Metal-Based Lewis Acids: Chiral Lewis acid catalysis, employing metals such as nickel, copper, or titanium, offers another powerful strategy for asymmetric fluorination and other transformations. acs.org The design of ligands that can form a rigid chiral environment around the metal center is crucial for inducing high levels of stereocontrol.

Biocatalysis: The use of enzymes, particularly ene-reductases and nitro-reductases, presents a green and highly selective alternative. Directed evolution and protein engineering could be employed to tailor enzymes specifically for this compound, enabling reductions and other transformations with near-perfect enantioselectivity under mild conditions.

A key challenge will be to develop catalysts that are not only highly selective but also general in their application, allowing for the use of a wide range of nucleophiles to generate a diverse library of chiral fluorinated building blocks. organic-chemistry.org

| Catalyst Type | Potential Reaction | Key Advantages |

| Chiral Organocatalysts | Asymmetric Michael Addition | Metal-free, high stereoselectivity, tunable structures. |

| Chiral Lewis Acids | Asymmetric Conjugate Addition, Cycloadditions | High turnover, strong activation of substrates. |

| Biocatalysts (Enzymes) | Stereoselective Reductions | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Exploration of Undiscovered Reactivity Modes and Transformation Pathways

The interplay between the nitro group and the pentafluoroethyl substituent in this compound suggests a rich and potentially underexplored reactivity profile. Future research should aim to move beyond predictable conjugate additions to uncover novel transformation pathways.

Conjugated nitroalkenes are known to participate in a variety of reactions, including cycloadditions, domino/cascade reactions, and conversions of the nitro group into other functionalities like amines or carbonyls. pageplace.detaylorfrancis.com The extreme electron-withdrawing character of the C2F5 group is expected to make this compound a highly reactive partner in these transformations.

Key areas for exploration include:

Cycloaddition Reactions: Investigating its participation in [3+2] and [4+2] cycloadditions could lead to the synthesis of novel, densely functionalized fluorinated heterocyclic systems. mdpi.com The high polarity of the molecule may favor stepwise cycloaddition mechanisms over concerted pericyclic pathways. nih.gov

Cascade Reactions: Designing one-pot cascade sequences initiated by a Michael addition could allow for the rapid assembly of complex molecular architectures from simple precursors. pageplace.de

Radical Reactions: The influence of the pentafluoroethyl group on radical additions to the double bond is another area ripe for investigation, potentially leading to new C-C and C-heteroatom bond-forming methodologies.

Transformations of the Nitro Group: Exploring efficient and selective methods to convert the nitro group in the presence of the fluoroalkyl chain into other valuable functional groups (e.g., amines, oximes, carbonyls) will be critical for its use as a versatile synthetic intermediate.

Advanced Computational Design and Prediction of Novel Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating research into this compound. scirp.org Theoretical studies can provide deep insights into its electronic structure, reactivity, and the mechanisms of its reactions, guiding experimental efforts and minimizing trial-and-error approaches.

Future computational work should focus on:

Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of reactions, distinguishing between different mechanistic pathways (e.g., concerted vs. stepwise cycloadditions) and identifying key transition states. nih.govnih.govresearchgate.net

Reactivity and Selectivity Prediction: Conceptual DFT can be used to calculate reactivity indices (e.g., electrophilicity, nucleophilicity) to predict how the molecule will behave in polar reactions. mdpi.com This can help in selecting appropriate reaction partners and predicting regioselectivity. nih.govmdpi.com

Catalyst Design: Molecular modeling can aid in the rational design of new chiral catalysts. By simulating the interaction between the catalyst, the substrate, and the reagent, researchers can predict which catalyst structures are most likely to provide high levels of stereoselectivity.

Virtual Screening of Derivatives: Computational methods can be used to predict the properties of novel derivatives synthesized from this compound. This can help prioritize synthetic targets for applications in medicinal chemistry and materials science.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states, reaction energy profiles, kinetic vs. thermodynamic control. |

| Conceptual DFT | Reactivity Prediction | Calculation of global reactivity indices (electrophilicity, nucleophilicity), prediction of polar reaction pathways. mdpi.com |

| Molecular Docking/Modeling | Catalyst Design | Simulation of catalyst-substrate interactions to predict stereochemical outcomes. |

Integration of this compound into More Complex Molecular Architectures and Materials Precursors

The ultimate goal of studying this compound is to utilize it as a building block for functional molecules and materials. The unique combination of a reactive nitroalkene handle and a property-modifying pentafluoroethyl group makes it a highly attractive precursor.

Pharmaceutical and Agrochemical Synthesis: Fluorine is a key element in many modern drugs and agrochemicals, where it can enhance metabolic stability, binding affinity, and bioavailability. ucd.ieresearchgate.net this compound could serve as a key starting material for the synthesis of novel, stereochemically complex fluorinated bioactive compounds. nih.gov Its derivatives, such as β-fluoroamines and fluorinated pyrroles, represent valuable scaffolds in medicinal chemistry. nih.govnih.gov

Advanced Materials: Fluorinated compounds are critical in materials science for applications ranging from polymers and coatings to energy storage. The high fluorine content and potential for polymerization or surface grafting make this butene derivative a candidate for creating materials with specialized properties, such as:

Fluoropolymers: With enhanced thermal stability and chemical resistance.

Functional Coatings: To create hydrophobic and oleophobic surfaces.

Electrolytes: For use in advanced batteries and capacitors, where fluorination can improve electrochemical stability.

Fluorinated Graphenes: As a potential precursor for the functionalization and fluorination of carbon nanomaterials. nih.govnih.govmdpi.com

The systematic exploration of its incorporation into larger, functional systems will be crucial for translating its fundamental reactivity into practical applications. acs.orgrsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-nitro-3,3,4,4,4-pentafluoro-1-butene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitration of fluorinated alkenes. For example, nitration of 3,3,4,4,4-pentafluoro-1-butene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Side reactions, such as oxidation or isomerization, must be minimized by optimizing stoichiometry and temperature. Purification via fractional distillation or preparative GC is recommended to isolate the product .

Q. How can UV-Vis spectroscopy be utilized to characterize the electronic transitions of this compound?

- Methodological Answer : UV absorption cross-sections measured at 295 K in the range 164–250 nm (with 0.5 nm increments) provide critical data for photochemical studies. Use a high-resolution spectrophotometer with nitrogen purging to avoid ozone interference. Compare experimental spectra with computational predictions (e.g., TD-DFT) to validate electronic transition assignments .

Q. What are the challenges in determining the stability of this compound under ambient storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., -20°C, 4°C, 25°C) and monitoring degradation via NMR or GC-MS. Fluorinated nitroalkenes are prone to hydrolysis; thus, anhydrous storage in amber vials under inert gas (Ar/N₂) is advised .

Advanced Research Questions

Q. How do substituent effects (nitro vs. bromo) influence the photolysis kinetics of fluorinated alkenes?

- Methodological Answer : Compare photolysis rate constants (J-values) of this compound with brominated analogs (e.g., CH₂=CBrCF₂CF₃). Use laser flash photolysis to measure quantum yields and identify primary photoproducts. The nitro group’s electron-withdrawing nature may reduce bond dissociation energies, altering reaction pathways .

Q. What computational methods are most effective for modeling the atmospheric degradation pathways of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies and transition states for reactions with OH radicals or O₃. Validate models using smog chamber experiments under controlled humidity and UV light. Cross-reference results with analogous fluorinated compounds (e.g., perfluoroalkenes) .

Q. How can discrepancies in reported absorption cross-sections be resolved for fluorinated nitro compounds?

- Methodological Answer : Systematic interlaboratory studies are critical. For example, Orkin et al. reported uncertainties of 1.05 + 1×10⁻²⁰/σ(λ) for CH₂=CBrCF₂CF₃; similar protocols should be applied to nitro derivatives. Compare data across wavelengths (e.g., 200–250 nm) and normalize for instrumental calibration differences .

Q. What experimental designs are optimal for assessing the compound’s reactivity in radical-mediated chain reactions?

- Methodological Answer : Use pulse radiolysis to generate transient radicals (e.g., Cl·, ·OH) and measure bimolecular rate constants via time-resolved spectroscopy. Pair with GC-MS to identify stable products like nitroso derivatives or fluorinated aldehydes. Control for solvent polarity effects using aprotic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.